3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(propan-2-yl)-1,2,4-oxadiazole-5-carboxamide
Overview
Description
3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(propan-2-yl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrazole ring, an oxadiazole ring, and a carboxamide group. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(propan-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and oxadiazole rings. The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones or β-ketoesters . The oxadiazole ring is often formed by the cyclization of acylhydrazines with nitriles . The final step involves the coupling of the pyrazole and oxadiazole rings with the isopropyl group and the carboxamide group under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(propan-2-yl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(propan-2-yl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(propan-2-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, affecting their function . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with key biological processes, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and oxadiazole derivatives, such as:
- 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
- N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
Uniqueness
What sets 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(propan-2-yl)-1,2,4-oxadiazole-5-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrazole and oxadiazole rings, along with the nitro and carboxamide groups, makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-[(4-nitropyrazol-1-yl)methyl]-N-propan-2-yl-1,2,4-oxadiazole-5-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O4/c1-6(2)12-9(17)10-13-8(14-20-10)5-15-4-7(3-11-15)16(18)19/h3-4,6H,5H2,1-2H3,(H,12,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHHDRMGYWJPRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NC(=NO1)CN2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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